molecular formula C16H21N3OS B2856005 N-Me-aminopyrimidinone 9 CAS No. 1356834-62-2

N-Me-aminopyrimidinone 9

Katalognummer B2856005
CAS-Nummer: 1356834-62-2
Molekulargewicht: 303.42
InChI-Schlüssel: AJMIFZLEDTUBTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-Me-aminopyrimidinone 9” is a synthetic blocker of the NaV1.7 channel . It has an effective concentration of 10 nM – 1 μM and an IC50 of 100 nM for NaV1.7 channels in their inactive state . NaV channels contribute to physiological and pathophysiological electrical signaling in nerve and muscle cells .


Synthesis Analysis

The synthesis of “N-Me-aminopyrimidinone 9” involves rapid functionalization at the polysubstituted aminopyrimidinone head group . This process enables exploration of structure-activity relationships (SAR) and pharmacokinetic properties . The lead-optimized “N-Me-aminopyrimidinone 9” exhibited improved NaV1.7 potency, minimal off-target hERG liability, and improved rat PK properties .


Molecular Structure Analysis

The molecular formula of “N-Me-aminopyrimidinone 9” is C16H21N3OS . The molecular weight is 303.4 . For more detailed structural information, you may refer to the PubChem CID 56951318 .


Physical And Chemical Properties Analysis

“N-Me-aminopyrimidinone 9” is a synthetic compound with a molecular weight of 303.4 . The compound is soluble at 50 mM in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Nav1.7 Antagonists for Pain Management : N-Me-aminopyrimidinone 9 is identified as a potent antagonist of Nav1.7, a voltage-gated sodium ion channel. Its optimization and structure-activity relationships have been explored for potential use in pain management (Nguyen et al., 2012).

  • Anti-inflammatory Applications : Derivatives of aminopyrimidinone have been synthesized for their anti-inflammatory properties. The pharmacological screening of these compounds has shown significant activity comparable to standard drugs (Amr, Sabry, & Abdulla, 2007).

  • Anticancer and Antituberculosis Activity : Chalcone-sulfonamide hybrids, including aminopyrimidinone derivatives, exhibit notable anticancer and antituberculosis activities. These compounds have been tested against various human cancer cell lines and Mycobacterium tuberculosis (Castaño et al., 2019).

  • Neurodegenerative Disorders : Aminopyrimidine derivatives have been evaluated for their potential in treating neurodegenerative disorders. Their selectivity and potency in inhibiting c-jun-N-terminal kinase (JNK) suggest possible applications in conditions like Alzheimer’s disease (Kamenecka et al., 2010).

  • Design of New Anticancer Agents : N-Me-aminopyrimidinone 9 and its derivatives have been explored for their anticancer properties. Modifications in the pyrimidine core have resulted in compounds with significant anti-proliferative activity against various tumor cell lines (Madia et al., 2021).

  • Src/Abl Kinase Inhibition in Cancer Treatment : Aminopyrimidinylthiazole-5-carboxamides, including derivatives of N-Me-aminopyrimidinone 9, are potent inhibitors of Src/Abl kinase with implications in cancer treatment (Lombardo et al., 2004).

Wirkmechanismus

“N-Me-aminopyrimidinone 9” acts as a blocker of the NaV1.7 channel . It has an IC50 value of 100 nM for NaV1.7 channels in their inactivated state . NaV1.7 channels contribute to physiological and pathophysiological electrical signaling in nerve and muscle cells .

Zukünftige Richtungen

The future directions for “N-Me-aminopyrimidinone 9” could involve further optimization of its synthesis process and exploration of its pharmacokinetic properties . Additionally, given its role as a NaV1.7 channel blocker, it could be studied further for potential applications in pain management .

Eigenschaften

IUPAC Name

6-amino-2-[(4-tert-butylphenyl)methylsulfanyl]-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-16(2,3)12-7-5-11(6-8-12)10-21-15-18-13(17)9-14(20)19(15)4/h5-9H,10,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIFZLEDTUBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Me-aminopyrimidinone 9

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.